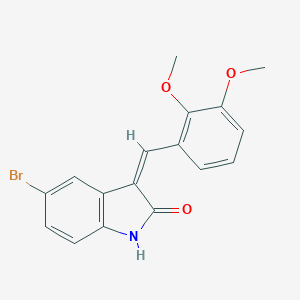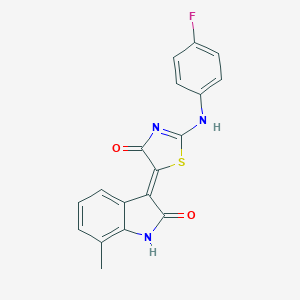
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one, also known as BR-DIMBOA, is a synthetic compound that belongs to the class of indole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.
Scientific Research Applications
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has shown promising results in various scientific research applications. It has been studied for its potential anticancer properties, where it has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its antibacterial and antifungal properties, where it has shown significant activity against various bacterial and fungal strains. Moreover, 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential use as a herbicide, where it has shown selective activity against certain weed species.
Mechanism of Action
The mechanism of action of 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases. Additionally, 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membrane and cell wall, respectively.
Biochemical and Physiological Effects:
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacterial and fungal cells, and act as a herbicide against certain weed species. Moreover, 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is easy to synthesize, has good yield and purity, and has shown promising results in various research applications. However, there are also some limitations to using 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments. It has limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one. It can be further studied for its potential use as an anticancer agent, antibacterial and antifungal agent, and herbicide. Moreover, more research is needed to fully understand its mechanism of action and potential side effects. Additionally, the synthesis method can be optimized to improve yield and purity, and new derivatives can be synthesized to improve its activity and selectivity. Overall, 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has shown promising results in various research applications, and further research can help unlock its full potential.
In conclusion, 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has shown promising results in various research applications, including anticancer, antibacterial, antifungal, and herbicidal properties. Moreover, it has several advantages for lab experiments, such as easy synthesis and good yield and purity. However, more research is needed to fully understand its mechanism of action and potential side effects. Overall, 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has the potential to be a valuable tool in various scientific research applications.
Synthesis Methods
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process involving the condensation of 2,3-dimethoxybenzaldehyde and 5-bromoindole-3-acetaldehyde followed by cyclization and oxidation. The final product is obtained in good yield and purity, making it a suitable candidate for various research applications.
properties
Product Name |
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one |
|---|---|
Molecular Formula |
C17H14BrNO3 |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
(3Z)-5-bromo-3-[(2,3-dimethoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C17H14BrNO3/c1-21-15-5-3-4-10(16(15)22-2)8-13-12-9-11(18)6-7-14(12)19-17(13)20/h3-9H,1-2H3,(H,19,20)/b13-8- |
InChI Key |
XYHKVELHISMVNR-JYRVWZFOSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O |
SMILES |
COC1=CC=CC(=C1OC)C=C2C3=C(C=CC(=C3)Br)NC2=O |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C3=C(C=CC(=C3)Br)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Methylsulfanyl)-7-propionyl-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307830.png)
![6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B307832.png)

![6-(2-Ethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307835.png)
![7-Acetyl-3-(hexylsulfanyl)-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307836.png)
![2-[5-bromo-2-ethoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide](/img/structure/B307838.png)
![6-[3-(Benzyloxy)phenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307839.png)
![1-[6-(3-ethoxy-2-methoxyphenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307842.png)
![2-[(2E)-2-[(5-methylthiophen-2-yl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B307843.png)
![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307847.png)
![N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline](/img/structure/B307849.png)
![3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one](/img/structure/B307850.png)
![Ethyl 2-methyl-4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ether](/img/structure/B307851.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307852.png)